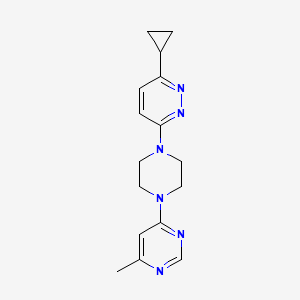
3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions with careful selection of substituents to enhance the desired biological activity. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety involves the introduction of a fluorine atom to reduce toxicity and convulsion inductive ability . Similarly, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process with a one-pot mode using various reagents and conditions to achieve the target compounds . These methods could potentially be adapted for the synthesis of "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine."
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their pharmacological properties. X-ray diffraction (XRD) and spectroscopic techniques such as IR, NMR, and LC-MS are commonly used to elucidate the structures . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks can provide insights into the stability and intermolecular interactions of these compounds . These analytical methods would be relevant for the structural analysis of "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine."
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of different functional groups. For example, the 1,3-dipolar cycloaddition reactions can lead to the formation of various pyridazine derivatives . The presence of substituents such as cyclopropyl or piperazine can affect the outcome of such reactions. Understanding the reactivity patterns of similar compounds can help predict the chemical reactions that "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific substituents can improve properties like oral bioavailability and reduce undesirable effects like phototoxicity . The pharmacological screening of these compounds can reveal properties such as antiemetic, tranquilizing, and analgesic activities . These properties are essential for the development of new drugs and would be important to assess for "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine."
Propiedades
IUPAC Name |
3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWGSNXTQHBNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)
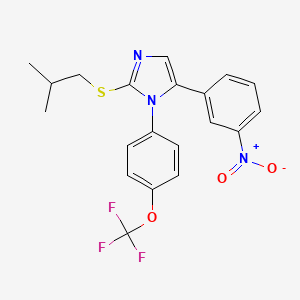
![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)
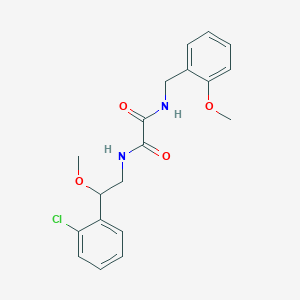
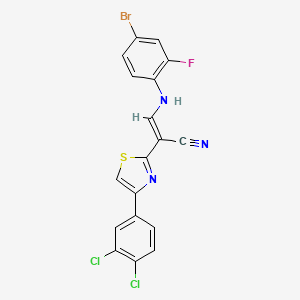
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)
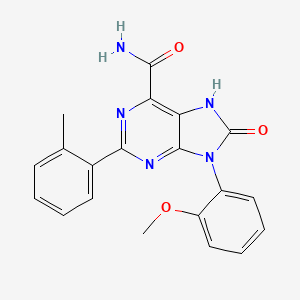
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)